molecular formula C6H9N3OS B1520527 2-amino-N-ethyl-1,3-thiazole-4-carboxamide CAS No. 1019115-37-7

2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Cat. No. B1520527
M. Wt: 171.22 g/mol
InChI Key: ZLCICGBDZSRXJW-UHFFFAOYSA-N
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Description

“2-amino-N-ethyl-1,3-thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of 2-aminothiazoles, including “2-amino-N-ethyl-1,3-thiazole-4-carboxamide”, involves several steps. The compounds are designed and synthesized based on the structure of cemadotin . The structures of these novel compounds are characterized by 1H-NMR, 13C-NMR, and high-resolution (HR)MS .


Molecular Structure Analysis

The molecular structure of “2-amino-N-ethyl-1,3-thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an amide group and an ethyl group attached to the nitrogen atom .

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of thiazole derivatives as potent kinase inhibitors, demonstrating substantial antiproliferative activity against both hematological and solid tumor cell lines. Notably, specific compounds have shown complete tumor regressions in preclinical models of chronic myelogenous leukemia (CML) with low toxicity, indicating their promise for oncology applications (Lombardo et al., 2004).

Antimicrobial and Antifungal Activities

Studies have synthesized hybrid molecules containing thiazole nuclei, revealing moderate to good antimicrobial activity against various microorganisms. Some derivatives have also shown notable antiurease and antilipase activities, underscoring the versatility of thiazole compounds in combating microbial infections and suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Characterization

The chemical synthesis of thiazole derivatives has been extensively explored, with methodologies yielding a variety of compounds. For instance, the acylation and methylation of 2-amino-thiazole derivatives have been developed to create novel molecules with potential applications in drug development and materials science (Dovlatyan et al., 2004).

Anticancer Agents

Innovative synthetic routes have led to the discovery of new apoptosis-inducing agents based on thiazole derivatives for breast cancer treatment. These compounds exhibit significant antiproliferative potential and induce apoptosis in cancer cell lines, highlighting their potential as leads in anticancer therapy (Gad et al., 2020).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their corrosion inhibition properties. Studies using molecular dynamics simulations and electrochemical techniques have demonstrated the efficacy of thiazole compounds in protecting mild steel in acidic environments, presenting a valuable application in materials science and engineering (Khaled & Amin, 2009).

Future Directions

Thiazoles, including “2-amino-N-ethyl-1,3-thiazole-4-carboxamide”, are an important class of compounds in medicinal chemistry due to their diverse therapeutic roles . Future research could focus on further exploring the therapeutic potential of these compounds, designing new analogues, and studying their mechanisms of action .

properties

IUPAC Name

2-amino-N-ethyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCICGBDZSRXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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